Cas no 2640819-37-8 (1-(azepan-1-yl)-2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one)

1-(azepan-1-yl)-2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one structure
2640819-37-8 structure
商品名:1-(azepan-1-yl)-2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
CAS番号:2640819-37-8
MF:C21H31N7O
メガワット:397.51714348793
CID:5315547
PubChem ID:154830043

1-(azepan-1-yl)-2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(azepan-1-yl)-2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
    • AKOS040710330
    • 2640819-37-8
    • F6619-6996
    • 2-[4-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]-1-(hexahydro-1H-azepin-1-yl)ethanone
    • インチ: 1S/C21H31N7O/c1-17-13-18(2)28(24-17)20-14-19(22-16-23-20)26-11-9-25(10-12-26)15-21(29)27-7-5-3-4-6-8-27/h13-14,16H,3-12,15H2,1-2H3
    • InChIKey: YHXOOAQKTXEZST-UHFFFAOYSA-N
    • ほほえんだ: C(=O)(N1CCCCCC1)CN1CCN(C2C=C(N3C(C)=CC(C)=N3)N=CN=2)CC1

計算された属性

  • せいみつぶんしりょう: 397.25900864g/mol
  • どういたいしつりょう: 397.25900864g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 29
  • 回転可能化学結合数: 4
  • 複雑さ: 531
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

  • 密度みつど: 1.28±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 617.2±55.0 °C(Predicted)
  • 酸性度係数(pKa): 5.98±0.10(Predicted)

1-(azepan-1-yl)-2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6619-6996-3mg
1-(azepan-1-yl)-2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
2640819-37-8
3mg
$94.5 2023-09-07
Life Chemicals
F6619-6996-20μmol
1-(azepan-1-yl)-2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
2640819-37-8
20μmol
$118.5 2023-09-07
Life Chemicals
F6619-6996-50mg
1-(azepan-1-yl)-2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
2640819-37-8
50mg
$240.0 2023-09-07
Life Chemicals
F6619-6996-20mg
1-(azepan-1-yl)-2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
2640819-37-8
20mg
$148.5 2023-09-07
Life Chemicals
F6619-6996-40mg
1-(azepan-1-yl)-2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
2640819-37-8
40mg
$210.0 2023-09-07
Life Chemicals
F6619-6996-5mg
1-(azepan-1-yl)-2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
2640819-37-8
5mg
$103.5 2023-09-07
Life Chemicals
F6619-6996-10mg
1-(azepan-1-yl)-2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
2640819-37-8
10mg
$118.5 2023-09-07
Life Chemicals
F6619-6996-75mg
1-(azepan-1-yl)-2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
2640819-37-8
75mg
$312.0 2023-09-07
Life Chemicals
F6619-6996-100mg
1-(azepan-1-yl)-2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
2640819-37-8
100mg
$372.0 2023-09-07
Life Chemicals
F6619-6996-5μmol
1-(azepan-1-yl)-2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
2640819-37-8
5μmol
$94.5 2023-09-07

1-(azepan-1-yl)-2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one 関連文献

1-(azepan-1-yl)-2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-oneに関する追加情報

Introduction to 1-(azepan-1-yl)-2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one (CAS No. 2640819-37-8)

1-(azepan-1-yl)-2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical framework and potential biological activities. This compound, identified by its CAS number 2640819-37-8, belongs to a class of molecules that incorporate multiple heterocyclic moieties, making it a promising candidate for further investigation in drug discovery and development. The presence of an azepane ring, combined with a piperazine moiety and a pyrimidine derivative, suggests potential interactions with various biological targets, which may contribute to its utility in therapeutic applications.

The chemical structure of 1-(azepan-1-yl)-2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one exhibits a high degree of complexity, which is reflected in its extended name. This complexity arises from the concatenation of several functional groups and heterocyclic rings, each contributing to the overall pharmacophoric properties of the molecule. The azepane ring, known for its stability and ability to mimic certain biological environments, provides a rigid scaffold that can facilitate specific interactions with biological targets. Additionally, the piperazine and pyrimidine components are well-documented for their role in modulating various signaling pathways, making this compound a compelling subject for further exploration.

In recent years, there has been growing interest in the development of multi-target directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. This approach has shown promise in addressing complex diseases by targeting multiple pathways involved in the disease process. The structural features of 1-(azepan-1-yl)-2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-y l)pyrimidin -4 - yl]piperazin - 1 - yl}ethan - 1 - one align well with the principles of MTDL design. The compound’s ability to engage with multiple receptors or enzymes simultaneously could lead to synergistic effects that enhance therapeutic outcomes.

One of the most striking features of this compound is its incorporation of a 3,5-dimethyl - 1H - pyrazol - 1 - yl moiety within the pyrimidine ring. Pyrazole derivatives are well-known for their broad spectrum of biological activities, including anti-inflammatory, anti-microbial, and anti-cancer properties. The dimethyl substitution on the pyrazole ring further enhances its pharmacological potential by increasing lipophilicity and improving metabolic stability. This modification can also influence the compound’s binding affinity and selectivity towards specific biological targets.

The piperazine component in 1-(azepan - 1 - yl) - 2-{4-[6-(3 ,5-dimethyl - 1H-pyrazol - 1-y l )pyrimidin e - 4-y l ]piperazin e - 1-y l}ethan - 1-one is another critical feature that contributes to its biological relevance. Piperazine derivatives are widely used in medicinal chemistry due to their ability to modulate neurotransmitter systems and ion channels. They have been successfully incorporated into drugs targeting conditions such as depression, schizophrenia, and epilepsy. The presence of this moiety in the current compound suggests potential applications in central nervous system (CNS) disorders or other conditions where piperazine-based molecules exhibit therapeutic effects.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like CAS No. 2640819 -37 –8 with biological targets more accurately. These tools have been instrumental in identifying lead compounds for further optimization and development. By leveraging these technologies, researchers can gain insights into how different functional groups within the molecule contribute to its overall activity profile. This knowledge can then be used to design analogs with improved potency and selectivity.

The synthesis of CAS No. 26408 –19–37–8 presents both challenges and opportunities for medicinal chemists. The multi-step synthesis required to construct its intricate structure necessitates careful planning and optimization to ensure high yields and purity. However, the complexity also offers opportunities for innovation in synthetic methodologies. For instance, novel catalytic approaches or asymmetric synthesis techniques could be employed to enhance the efficiency of the synthetic route while maintaining or improving the quality of the final product.

Given its structural complexity and promising pharmacological profile,CAS No .26408–19–37–8 represents a valuable scaffold for further drug discovery efforts . Its ability to interact with multiple targets makes it an attractive candidate for developing therapies targeting multifaceted diseases . Additionally ,the presence o f well-studied functional groups provides a foundation f or structure-based drug design studies . These studies can help elucidate t he mechanis ms o f action o f t his c ompound an d identify ways t o enhance i ts therapeutic potential .

In conclusion,CAS No .26408–19–37–8 is a structurally fascinating molecule with significant potential i n pharmaceutical research . Its unique combination o f heterocyclic rings an d functional groups positions i t as a compelling scaffold f or drug discovery efforts aimed at developing novel therapeutics . With continued investigation an d optimization,this compound holds promise f or contributing t o advancements i n medicine an d improving patient outcomes .

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